3-cyclopentyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one
Beschreibung
This compound is a triazolopyrimidine derivative featuring a cyclopentyl group, a piperazine linker, and a 3-methoxyphenyl substituent.
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-32-19-8-4-7-18(15-19)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)10-9-17-5-2-3-6-17/h4,7-8,15-17H,2-3,5-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWXJVFROQIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCC5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one typically involves multiple steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the triazolopyrimidine core.
Introduction of the cyclopentyl group: This can be done via alkylation reactions using cyclopentyl halides.
Final coupling: The final step involves coupling the intermediate with 3-methoxyphenyl derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-cyclopentyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core is known to bind to certain enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. These interactions lead to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazolopyrimidine core and the propan-1-one side chain. Key comparisons include:
3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-1-propanone
- Substituents : 4-methoxyphenyl (electron-donating) and 4-methylphenyl (lipophilic).
- Molecular Weight : 486.56 g/mol (average mass) .
- Key Differences: The 4-methoxyphenyl group may enhance solubility compared to the 3-methoxyphenyl isomer due to para-substitution’s electronic effects.
3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Substituents : 3-fluorophenyl (electronegative) and cyclopentyl (sterically bulky).
- Key Differences : Fluorine’s electronegativity may enhance hydrogen-bonding interactions with target proteins, while the cyclopentyl group’s bulk could restrict binding to shallower active sites compared to smaller substituents like methyl .
Hypothetical Analog with 3-Methylphenyl Substituent
- Substituents : 3-methylphenyl (moderate lipophilicity).
- Key Differences : Lacks the methoxy group’s electron-donating effects, likely reducing solubility but increasing metabolic stability via reduced oxidative demethylation.
Data Table: Structural and Hypothesized Properties
Research Findings and Implications
- Electronic Effects : Methoxy groups (para vs. meta) influence electron density on the triazolopyrimidine core, altering binding interactions. Meta-substitution may better accommodate steric demands in target proteins .
- Lipophilicity : Cyclopentyl and methyl groups enhance membrane permeability but may reduce aqueous solubility, necessitating formulation optimization.
- Metabolic Stability : Fluorine substituents could mitigate oxidative metabolism, while methoxy groups may increase susceptibility to demethylation .
Structural Analysis Methods
Crystallographic data for such compounds are often resolved using SHELX software, which refines small-molecule structures with high precision . This ensures accurate determination of substituent conformations and intermolecular interactions.
Biologische Aktivität
The compound 3-cyclopentyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one is a novel derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A cyclopentyl group.
- A piperazine moiety.
- A triazolo-pyrimidine core.
This unique architecture may influence its biological activity and interaction with various biological targets.
1. Anticancer Activity
Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown promising results in inhibiting c-Met kinase activity, which is crucial in cancer progression.
Case Study:
In a study evaluating various triazolo derivatives, one compound demonstrated an IC50 of 0.090 μM against c-Met kinase, indicating potent inhibitory effects comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The above data suggest that the compound could induce apoptosis in cancer cells and halt cell cycle progression, particularly in the G0/G1 phase .
The mechanism through which this compound exerts its biological effects involves:
- Kinase Inhibition: By targeting c-Met kinase, it disrupts signaling pathways crucial for tumor growth and metastasis.
- Induction of Apoptosis: The compound has been shown to trigger late apoptosis in cancer cells, leading to increased cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the triazolo and piperazine moieties significantly impact the biological activity of these compounds. For instance, the presence of a methoxy group on the phenyl ring enhances binding affinity to the kinase target.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
